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Compound of Interest

Compound Name: BDP TMR azide

Cat. No.: B13714336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BDP TMR azide is a high-performance fluorescent dye belonging to the borondipyrromethene

(BODIPY) class. Its spectral properties are similar to tetramethylrhodamine (TAMRA), but it

offers significant advantages, including superior brightness, high photostability, and a

fluorescence quantum yield that approaches unity.[1] The azide functional group enables its

covalent attachment to alkyne-modified biomolecules via the highly efficient and bioorthogonal

click chemistry reaction. This makes BDP TMR azide an invaluable tool for the fluorescent

labeling of proteins, nucleic acids, and other biomolecules in a variety of applications, from in

vitro assays to live-cell imaging.

Physicochemical and Fluorescent Properties
BDP TMR is characterized by its sharp emission peak and its fluorescence being largely

insensitive to changes in pH and solvent polarity.[2][3] This ensures reliable and consistent

performance across a wide range of experimental conditions. A summary of its key properties is

presented below.
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Property Value Reference(s)

Excitation Maximum (λex) 545 nm [4]

Emission Maximum (λem) 570 nm [4]

Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹

Fluorescence Quantum Yield

(Φ)
0.95 or 0.64

Molecular Weight 480.3 g/mol

Molecular Formula C₂₄H₂₇BF₂N₆O₂

Solubility DMSO, DMF, alcohols

Storage -20°C, protected from light

Note on Quantum Yield: Different suppliers report varying quantum yields. It is advisable to

consult the specific product datasheet.

Comparison with TAMRA
BDP TMR azide is often used as a superior replacement for TAMRA azide.

Feature BDP TMR Azide TAMRA Azide Reference(s)

Brightness Significantly brighter Standard

Photostability Very photostable
Moderate

photostability

Quantum Yield
High (approaching

1.0)
Typically lower

pH Sensitivity Relatively insensitive Can be sensitive

Emission Spectrum Narrower Broader

Click Chemistry Overview
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Click chemistry refers to a set of biocompatible reactions that are rapid, specific, and high-

yielding. For labeling with BDP TMR azide, two main types of click chemistry are employed:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of

a copper(I) catalyst to join the azide on the BDP TMR dye with a terminal alkyne on the

target biomolecule. It is highly efficient but the copper catalyst can be toxic to living cells,

making it more suitable for in vitro applications or fixed-cell staining.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry

variant that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.

The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly without the

need for a toxic catalyst, making it ideal for live-cell and in vivo imaging.
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b13714336?utm_src=pdf-body
https://www.benchchem.com/product/b13714336?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13714336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent Preparation

Labeling Reaction
Analysis

BDP TMR Azide
(in DMSO/Aqueous Buffer)

Mix Reagents

Cyclooctyne-modified
Biomolecule (e.g., DBCO)

Incubate
(e.g., 37°C for live cells)

Direct Imaging
(e.g., Microscopy)

Click to download full resolution via product page

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.
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Conceptual Signaling Pathway: Receptor Trafficking.

Application Protocols
Protein Labeling via CuAAC
This protocol is adapted for labeling an alkyne-modified protein with BDP TMR azide.

Materials:
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Alkyne-modified protein in a suitable buffer (e.g., PBS).

BDP TMR Azide.

Anhydrous DMSO.

Copper(II) sulfate (CuSO₄).

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

Sodium Ascorbate.

Protein purification column (e.g., size-exclusion chromatography).

Procedure:

Prepare Stock Solutions:

BDP TMR Azide: Dissolve in anhydrous DMSO to a concentration of 10 mM.

CuSO₄: Dissolve in deionized water to a concentration of 50 mM.

THPTA: Dissolve in deionized water to a concentration of 50 mM.

Sodium Ascorbate: Prepare a fresh 1 M solution in deionized water immediately before

use.

Reaction Setup:

In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-5

mg/mL in PBS.

Add BDP TMR azide stock solution to achieve a 3-5 fold molar excess over the protein.

Prepare the catalyst premix: in a separate tube, mix CuSO₄ and THPTA stock solutions at

a 1:1 molar ratio.

Add the CuSO₄/THPTA premix to the reaction tube to a final concentration of 1 mM.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final

concentration of 5 mM.

Incubation:

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from

light.

Purification:

Remove the unreacted dye and catalyst by passing the reaction mixture through a size-

exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

Collect the fractions containing the labeled protein.

Characterization:

Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at

280 nm) and the BDP TMR dye (at 545 nm).

Oligonucleotide Labeling via CuAAC
This protocol describes the labeling of an alkyne-modified oligonucleotide.

Materials:

Alkyne-modified oligonucleotide.

BDP TMR Azide (10 mM in DMSO).

Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0).

DMSO.

Sodium Ascorbate (5 mM in water, freshly prepared).

Copper(II)-TBTA complex (10 mM in 55% DMSO).

Acetone (for precipitation).
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Procedure:

Reaction Setup:

Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a pressure-tight

vial.

Add 2 M TEAA buffer to a final concentration of 0.2 M.

Add DMSO to a final volume of 50%.

Add the BDP TMR azide stock solution to a 1.5-fold molar excess over the

oligonucleotide. Vortex to mix.

Add the 5 mM sodium ascorbate stock solution to a final concentration of 0.5 mM.

Degas the solution by bubbling with an inert gas (e.g., argon) for 30 seconds.

Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

Incubation:

Flush the vial with inert gas, cap it tightly, and vortex thoroughly.

Incubate at room temperature overnight, protected from light.

Purification:

Precipitate the labeled oligonucleotide by adding 3 volumes of cold acetone.

Incubate at -20°C for 30 minutes.

Centrifuge to pellet the oligonucleotide, discard the supernatant, and wash the pellet with

cold 70% ethanol.

Air-dry the pellet and resuspend in a suitable buffer.

Live-Cell Labeling via SPAAC
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This protocol outlines a general strategy for labeling a target protein in live cells, expressed

with a non-canonical amino acid containing a cyclooctyne group.

Materials:

Mammalian cells expressing the target protein with an incorporated cyclooctyne (e.g.,

DBCO-lysine).

Complete cell culture medium.

BDP TMR Azide.

PBS or other imaging buffer.

Fluorescence microscope.

Procedure:

Cell Culture and Protein Expression:

Culture the cells under conditions that promote the expression of the target protein

containing the cyclooctyne moiety.

Labeling Reaction:

Prepare a stock solution of BDP TMR azide in DMSO (e.g., 1-10 mM).

Dilute the BDP TMR azide stock solution in pre-warmed complete cell culture medium to a

final concentration of 5-25 µM. The optimal concentration should be determined

empirically.

Wash the cells twice with pre-warmed PBS.

Add the BDP TMR azide-containing medium to the cells.

Incubate for 30-60 minutes at 37°C in a cell culture incubator, protected from light.

Washing and Imaging:
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Remove the labeling medium and wash the cells three times with pre-warmed imaging

buffer (e.g., PBS or phenol red-free medium) to remove unbound dye.

Image the cells using a fluorescence microscope equipped with appropriate filters for BDP

TMR (e.g., TRITC/Cy3 filter set).

Troubleshooting
Issue Possible Cause Suggested Solution

Low Labeling Efficiency

(CuAAC)
Inactive catalyst

Prepare fresh sodium

ascorbate solution immediately

before use.

Low reactivity of biomolecule

Increase the molar excess of

the dye and/or catalyst.

Increase incubation time.

Cell Toxicity (Live-Cell

Labeling)

High concentration of dye or

DMSO

Perform a dose-response

curve to find the optimal, non-

toxic dye concentration.

Ensure the final DMSO

concentration is low (<0.5%).

Copper contamination (if using

CuAAC)

Use SPAAC for live-cell

labeling. If CuAAC is

necessary, use a copper-

chelating ligand like THPTA.

High Background

Fluorescence

Incomplete removal of

unbound dye

Increase the number and

duration of wash steps after

labeling.

Non-specific binding of the dye

Include a blocking agent (e.g.,

BSA) in the labeling or

washing buffer.

Disclaimer: These protocols are intended as a general guide. Optimal conditions for specific

applications may vary and should be determined empirically by the end-user. Always refer to

the manufacturer's specific product information and safety data sheets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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